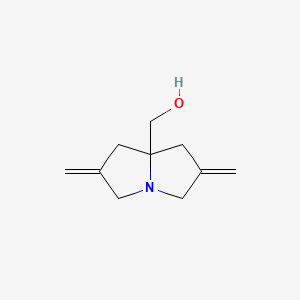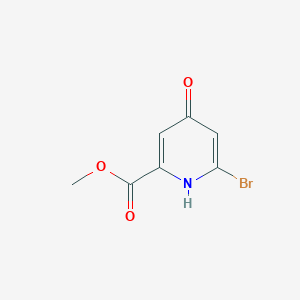
tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate functional group, and a methoxy group attached to the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate typically involves the reaction of 5-methoxyisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine or chlorine) or alkyl halides in the presence of a base
Major Products Formed
Oxidation: Formation of 5-hydroxyisoquinoline derivatives.
Reduction: Formation of 5-methoxyisoquinolin-3-ylamine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating various biochemical processes. For example, it may inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the nervous system. This can result in enhanced neurotransmission and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (5-hydroxymethylisoquinolin-3-yl)carbamate
- tert-Butyl (5-methylpiperidin-3-yl)carbamate
- tert-Butyl (5-methylisoxazol-3-yl)carbamate
Uniqueness
tert-Butyl (5-methoxyisoquinolin-3-yl)carbamate is unique due to the presence of the methoxy group on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
tert-butyl N-(5-methoxyisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-13-8-11-10(9-16-13)6-5-7-12(11)19-4/h5-9H,1-4H3,(H,16,17,18) |
Clave InChI |
HHASHSYXIRWYCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C2C=CC=C(C2=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)








![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)


